Aleurodiscal

説明

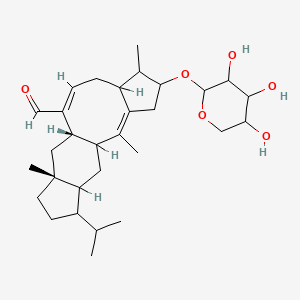

Aleurodiscal (compound 125) is a sesquiterpene isolated from the mycelial fermentation broth of the fungal species Aleurodiscus mirabilis . It exhibits notable bioactivities, including antimicrobial and cytotoxic properties. At a concentration of 1 µg/mL, this compound inhibits 50% growth of Mucor miehei, a fungal pathogen, while 10 µg/mL nearly completely suppresses its growth . Cytotoxicity assays reveal that this compound induces 50% lysis of mouse embryo Balb/3T3 cells at 40 µg/mL and reduces proliferation of Ehrlich ascites carcinoma cells after 48 hours of exposure . These dual activities position this compound as a compound of interest for both antimicrobial and anticancer research.

特性

分子式 |

C30H46O6 |

|---|---|

分子量 |

502.7 g/mol |

IUPAC名 |

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde |

InChI |

InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17?,19?,20?,21?,23-,24?,25?,26?,27?,28?,29?,30-/m1/s1 |

InChIキー |

PGDQFMJGCJTDBU-IKAPNHISSA-N |

SMILES |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

異性体SMILES |

CC1C/2C/C=C(\[C@H]3C[C@]4(CCC(C4CC3/C(=C2/CC1OC5C(C(C(CO5)O)O)O)/C)C(C)C)C)/C=O |

正規SMILES |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

同義語 |

aleurodiscal |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Comparative Data of this compound and Related Compounds

Key Comparative Insights

Source Diversity

- Fungal vs. Bacterial Origins : this compound and most xylosyl-cyathane diterpenes are fungal in origin, whereas Diapolycopenedioic acid xylosyl ester (126) is bacterial. Fungal-derived compounds like this compound often exhibit more complex structural modifications due to eukaryotic biosynthetic pathways .

- Engineered vs. Natural Production: Notoginsenosides R1/R2 are produced both naturally by Panax plants and synthetically via engineered S. cerevisiae, highlighting a contrast to this compound’s exclusively natural fungal origin .

Bioactivity Profiles

- Antimicrobial Activity: this compound’s potency against M. miehei (1 µg/mL) surpasses many fungal diterpenes, though pleuromutilin (109) is specifically noted for clinical antibacterial use .

- Cytotoxicity: this compound’s cytotoxicity (40 µg/mL) is less potent than some triterpenes like notoginsenosides, which show activity at lower concentrations in certain cancer models .

Structural Characterization

- Fungal Compounds : this compound and xylosyl-cyathane diterpenes are well-characterized with defined glycosylation patterns, whereas bacterial xylosyl compounds (e.g., 126) often lack detailed structural elucidation .

- Glycosylation Patterns : this compound’s sesquiterpene core with xylosyl modifications contrasts with the acylated sugar moiety in Diapolycopenedioic acid xylosyl ester (126), underscoring functional versatility in glycosylation .

Research Findings and Implications

- Engineered Biosynthesis: The success of engineered S. cerevisiae in producing notoginsenosides suggests a pathway for optimizing this compound’s yield or activity through synthetic biology .

- Structural Optimization : Comparative studies highlight opportunities to enhance this compound’s bioactivity by modifying its glycosylation pattern, inspired by the potency of acylated bacterial compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。